Cas no 40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI))
![D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) structure](https://de.kuujia.com/scimg/cas/40957-92-4x500.png)
40957-92-4 structure
Produktname:D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxyla
- surugatoxin
- (+/-)-surugatoxin
- D-myo-Inositol, 4-(6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro(3H-indole-3,8'-(8H)pyrido(1,2-f)pteridine)-7'-carboxylate), (6'aS-(6'aalpha,7'alpha,8'alpha,9'alpha))-
- CHEBI:184922
- D-MYO-INOSITOL, 4-(6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE), (6'AS-(6'A.ALPHA.,7'.ALPHA.,8'.ALPHA.,9'.ALPHA.))-
- DTXSID30961332
- [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- 40957-92-4
- UNII-TC4003XY6D
- TC4003XY6D
- D-MYO-INOSITOL, 4-((3S,6'AR,7'S,9'R)-6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE)
- NSC 254240
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-]pteridine]-7'-carboxylate
-
- Inchi: InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)
- InChI-Schlüssel: BYUCWVNHAZPTMA-UHFFFAOYSA-N
- Lächelt: O=C1NC(=O)C2N3C(=O)C(C)(O)C4(C(=O)NC5C=C(C=CC4=5)Br)C(C(OC4C(O)C(O)C(O)C(O)C4O)=O)C3(O)CNC=2N1
Berechnete Eigenschaften
- Genaue Masse: 683.07100
- Monoisotopenmasse: 683.071
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1370
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.5
- Topologische Polaroberfläche: 288A^2
Experimentelle Eigenschaften
- Dichte: 2.32
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.922
- PSA: 287.88000
- LogP: -4.94390
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Verwandte Literatur
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)) Verwandte Produkte
- 2171628-40-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 1448075-39-5(N-(4-acetylphenyl)-2-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamide; oxalic acid)
- 2763740-79-8((2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid)
- 867040-44-6(3-(3,4-dimethylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline)
- 1423033-49-1(4-(1-methyl-1H-1,2,4-triazol-5-yl)methoxybenzene-1-sulfonamide)
- 332179-32-5(4-Chloro-2,6-dimethylbenzyl alcohol)
- 953931-22-1(3,4-dimethoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzamide)
- 903254-46-6(8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2227765-06-0((2S)-4-(4-ethylcyclohexyl)butan-2-ol)
- 16691-43-3(5-amino-1H-1,2,4-triazole-3-thiol)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
